Sebacoyl chloride

Description

Properties

IUPAC Name |

decanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)Cl)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059397 | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Sebacoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-19-3 | |

| Record name | Sebacoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sebacoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JT2RJH7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sebacoyl Chloride: Properties and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its primary applications. The information is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of this versatile di-acyl chloride.

Core Chemical and Physical Properties

This compound, also known as decanedioyl dichloride, is a key intermediate in the synthesis of various polymers and organic molecules.[1] Its high reactivity, stemming from the two acyl chloride groups, allows for the formation of robust amide and ester linkages.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | Decanedioyl dichloride[2][3] |

| Other Names | Sebacoyl dichloride, Sebacyl chloride[4] |

| CAS Number | 111-19-3[2] |

| Molecular Formula | C₁₀H₁₆Cl₂O₂[1][2] |

| Molecular Weight | 239.14 g/mol [1][2] |

| Appearance | Colorless to light yellow oily liquid with a pungent odor[1][2][5] |

| Purity (Typical) | ≥ 95%[6] |

Physical Properties

The physical properties of this compound are critical for its handling, storage, and use in various reaction conditions.

| Property | Value |

| Density | 1.121 g/mL at 25 °C[1][7][8] |

| Melting Point | -2.5 °C to -5 °C[2][7][8] |

| Boiling Point | 220 °C (at 760 mmHg)[2][8], 168 °C (at 12 mmHg)[7][9] |

| Refractive Index | n20/D 1.468[1][7][8] |

| Solubility | Soluble in hydrocarbons and ethers[1][2][4]. Miscible with hexane (B92381) and dichloromethane.[1][3] Reacts violently with water.[1][8] |

| Vapor Density | >1 (Air = 1) |

| Flash Point | >110 °C (>230 °F)[8][10] |

Reactivity and Safety

This compound is a corrosive and moisture-sensitive compound.[2][11] Like all acyl chlorides, it readily hydrolyzes in the presence of water, including atmospheric moisture, to produce sebacic acid and hydrochloric acid gas.[1][2][5] This reactivity makes it a hazardous substance that requires careful handling in a well-ventilated fume hood.[5] It is incompatible with water, alcohols, strong bases, amines, and oxidizing agents.[1][8]

Safety Precautions:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a cool, dry place away from moisture and incompatible substances.[1] The container should be tightly sealed.

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[11]

Experimental Protocols

This compound is most famously used in the interfacial polymerization reaction to synthesize Nylon 6,10. It also serves as a monomer in the synthesis of various polyesters and poly(anhydride-esters) for applications in drug delivery.

Detailed Methodology: Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol describes the classic "nylon rope trick," a demonstration of step-growth polymerization at the interface of two immiscible liquids.

Materials:

-

Hexamethylenediamine (B150038) (1,6-diaminohexane)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or another suitable organic solvent like cyclohexane (B81311) or dichloromethane)[1][3]

-

Distilled water

-

Phenolphthalein (B1677637) (optional, as an interface indicator)[2]

Equipment:

-

Beakers (e.g., 250 mL)

-

Glass stirring rod

-

Forceps

-

Winding rod (e.g., a test tube or a dedicated spool)

Procedure:

-

Aqueous Phase Preparation:

-

Organic Phase Preparation:

-

Prepare a 0.2 M solution of this compound in hexane. For example, dissolve 1.5 - 2.0 mL of this compound in 50 mL of hexane.[2]

-

-

Polymerization:

-

Carefully pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution) in a beaker. To minimize mixing, tilt the beaker and pour the organic solution slowly down the side or down a glass stirring rod.[3]

-

A film of Nylon 6,10 will form instantly at the interface of the two solutions.[2]

-

-

Nylon Rope Formation:

-

Washing and Drying:

-

Thoroughly wash the collected polyamide with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers, HCl, and NaOH.[2][11]

-

Allow the polymer to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until completely dry.[2]

-

Application in Polyester and Poly(anhydride-ester) Synthesis for Drug Delivery

This compound is a valuable monomer for creating biodegradable polymers used in controlled drug release systems. These polymers are designed to degrade in the body into non-toxic products.

-

Polyester Synthesis: this compound can be reacted with diols, such as ethylene (B1197577) glycol or diethylene glycol, via condensation polymerization to form polyesters.[3] These polyesters can be designed to be biodegradable and have applications as drug carriers.[3] The reaction is typically carried out in a dry organic solvent, often with a base like triethylamine (B128534) to neutralize the HCl byproduct.[3]

-

Poly(anhydride-ester) Synthesis: this compound is used in the synthesis of poly(anhydride-esters) which can act as "self-delivering drugs."[2] For example, it can be reacted with salicylic (B10762653) acid derivatives to incorporate the drug directly into the polymer backbone.[7] The polymer then degrades through hydrolysis to release the therapeutic agent and sebacic acid.[2][7]

Visualizations

Experimental Workflow for Nylon 6,10 Synthesis

Caption: Workflow for the synthesis of Nylon 6,10.

General Workflow for Biodegradable Polymer Synthesis for Drug Delivery

Caption: Polymer synthesis for drug delivery.

Note on Signaling Pathways: The term "signaling pathways" typically refers to a series of biochemical reactions within a cell that are triggered by a stimulus. This compound is a highly reactive synthetic building block and is not known to participate in biological signaling pathways. Its relevance in a biological context is primarily in the synthesis of biocompatible and biodegradable polymers for applications such as drug delivery and tissue engineering.

References

- 1. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Polymers: How to Make Nylon [home.miracosta.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]

An In-Depth Technical Guide to Sebacoyl Chloride: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, formula, and key chemical properties of sebacoyl chloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry. This document includes detailed data presentations, experimental protocols, and mandatory visualizations to facilitate a thorough understanding of this important chemical compound.

Core Molecular Identity

This compound, also known as decanedioyl dichloride, is a di-acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂.[1][2][3] Its structure consists of a ten-carbon aliphatic chain with acyl chloride functional groups at both ends.[4] The linear formula is ClCO(CH₂)₈COCl.[5] This bifunctional nature makes it a crucial monomer in the synthesis of various polymers, most notably nylon 6,10.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | Decanedioyl dichloride | [6] |

| Synonyms | Sebacoyl dichloride, Sebacyl chloride, Decanedioyl chloride | [3] |

| CAS Number | 111-19-3 | [3] |

| Molecular Formula | C₁₀H₁₆Cl₂O₂ | [1][2][3] |

| Molecular Weight | 239.14 g/mol | [3][7] |

| SMILES | ClC(=O)CCCCCCCC(=O)CCl | [6] |

| InChI | 1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | [1][6] |

| InChIKey | WMPOZLHMGVKUEJ-UHFFFAOYSA-N | [1][6] |

Physicochemical Properties

This compound is a colorless to light yellow oily liquid with a pungent odor.[4][8] It is soluble in hydrocarbons and ethers but reacts violently with water, hydrolyzing to sebacic acid and hydrogen chloride.[4][8] Due to its reactivity, it is classified as a corrosive substance.[4]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow oily liquid | [4][8] |

| Odor | Pungent | [4] |

| Density | 1.121 g/mL at 25 °C | [8] |

| Melting Point | -2.5 °C | [1][7] |

| Boiling Point | 220 °C at 760 mmHg; 168 °C at 12 mmHg | [1][7] |

| Refractive Index | 1.468 at 20 °C | [8] |

| Solubility | Soluble in hydrocarbons and ethers | [4][8] |

| Water Solubility | Reacts violently | [4][8] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a flexible eight-carbon methylene (B1212753) chain connecting two reactive acyl chloride groups. The geometry around the carbonyl carbons is trigonal planar.

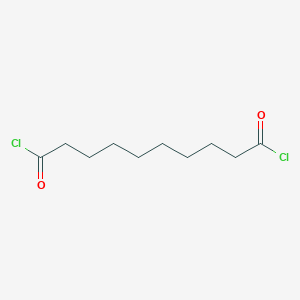

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of sebacic acid with an excess of thionyl chloride.[1][4]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), combine 150 g (0.74 mole) of sebacic acid with 150 mL of thionyl chloride.[10]

-

Heat the mixture in a water bath at 60 °C. The sebacic acid will gradually dissolve as sulfur dioxide and hydrogen chloride are evolved.[10]

-

Continue heating until the gas evolution ceases.[10]

-

Purify the crude this compound by distillation under reduced pressure. The boiling point is approximately 171–175 °C at 15 mmHg.[10] The yield is typically around 140 g.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sebacoyl_chloride [chemeurope.com]

- 3. haihangchem.com [haihangchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 癸二酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H16Cl2O2 | CID 66072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. far-chemical.com [far-chemical.com]

- 8. This compound | 111-19-3 [chemicalbook.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Sebacoyl Chloride (CAS No. 111-19-3) for Researchers and Drug Development Professionals

Sebacoyl chloride , also known as decanedioyl dichloride, is a highly reactive di-acyl chloride that serves as a critical building block in organic synthesis and polymer chemistry. Its CAS Registry Number is 111-19-3 .[1] This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and its applications in the development of advanced materials, with a particular focus on its relevance to drug delivery systems.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid with a pungent odor.[2][3] It is soluble in hydrocarbons and ethers but reacts readily with water and other nucleophilic reagents.[2][3] This high reactivity, attributed to the two acyl chloride functional groups, makes it an excellent monomer for step-growth polymerization.

| Property | Value | References |

| CAS Registry Number | 111-19-3 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂O₂ | [1][4] |

| Molecular Weight | 239.14 g/mol | [1][4] |

| Melting Point | -5 to -2.5 °C | [1][2][5] |

| Boiling Point | 168 °C at 12 mmHg | [2][5] |

| Density | 1.121 g/mL at 25 °C | [2][5] |

| Refractive Index | 1.468 at 20 °C | [2][5] |

| Synonyms | Decanedioyl dichloride, Sebacyl chloride | [6][7][8] |

Synthesis of this compound

This compound is typically synthesized by reacting sebacic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3][9] The excess thionyl chloride can be removed by distillation to yield the purified product.[2][9]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1][10] It is classified as acutely toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][6][10][11] It is also moisture-sensitive and will hydrolyze to produce hydrogen chloride gas.[2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[11] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical.[6][10]

Applications in Polymer Synthesis

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of various polymers, including polyamides and polyesters.

Interfacial Polymerization of Nylon 6,10

One of the most well-known applications of this compound is in the synthesis of Nylon 6,10 through interfacial polymerization with hexamethylenediamine (B150038).[2][9] This reaction is a classic example of step-growth polymerization and is often used as a laboratory demonstration.[12][13]

Synthesis of Biodegradable Polymers for Drug Delivery

For researchers in drug development, this compound is a valuable precursor for the synthesis of biodegradable polymers used in controlled drug release systems.[5][14] These polymers can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents.[15]

This compound is used in the synthesis of poly(anhydride-esters), a class of biodegradable polymers that degrade into naturally occurring compounds.[11] For instance, it can be reacted with salicylic (B10762653) acid derivatives to create polymers that release salicylic acid upon degradation.[11]

Poly(glycerol sebacate) is a biocompatible and biodegradable elastomer with significant potential in tissue engineering and drug delivery.[6][16] While typically synthesized from sebacic acid and glycerol, alternative methods utilize this compound to achieve a more linear polymer structure.[10]

Experimental Protocols

Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol is a common laboratory procedure for demonstrating interfacial polymerization.

-

Prepare the Aqueous Phase: Dissolve hexamethylenediamine in an aqueous solution, often containing a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.

-

Prepare the Organic Phase: Dissolve this compound in an organic solvent that is immiscible with water, such as hexane (B92381) or cyclohexane.[12][13]

-

Initiate Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of Nylon 6,10 will form at the interface of the two liquids.[12][13]

-

Collect the Polymer: The nylon film can be continuously drawn out from the interface as a "rope."

-

Wash and Dry: The collected polymer should be washed thoroughly with water and then a suitable solvent like acetone (B3395972) to remove unreacted monomers and byproducts, followed by air-drying.

General Protocol for Synthesis of Poly(anhydride-ester) for Drug Delivery

The following is a generalized procedure for synthesizing a poly(anhydride-ester) using this compound.

-

Diacid Synthesis: A diacid monomer is first synthesized by reacting a molecule containing both a hydroxyl and a carboxylic acid group (e.g., salicylic acid) with this compound. The hydroxyl group reacts with one of the acyl chlorides of this compound.

-

Purification: The resulting diacid is purified to remove any unreacted starting materials and byproducts.

-

Melt Condensation: The purified diacid monomers are then heated under vacuum in a process called melt condensation. This causes the carboxylic acid groups to react with each other, forming anhydride (B1165640) bonds and creating the polymer.

-

Characterization: The resulting polymer is characterized to determine its molecular weight, chemical structure, and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Poly(glycerol sebacate) biomaterial: synthesis and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.usm.my [web.usm.my]

- 16. journalijar.com [journalijar.com]

An In-depth Technical Guide to the Synthesis of Sebacoyl Chloride from Sebacic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacoyl chloride (decanedioyl dichloride) is a crucial bifunctional monomer extensively utilized in the synthesis of high-performance polymers, notably Nylon 6,10, as well as various polyesters and polyamides. Its high reactivity makes it a valuable building block in organic synthesis for the pharmaceutical and material science sectors. This technical guide provides a comprehensive overview of the synthesis of this compound from its parent dicarboxylic acid, sebacic acid. It details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the synthesis workflow. This document also emphasizes critical safety and handling protocols required when working with this corrosive and moisture-sensitive compound.

Introduction

This compound, with the chemical formula C₁₀H₁₆Cl₂O₂, is a di-acyl chloride derived from the ten-carbon dicarboxylic acid, sebacic acid.[1][2] The presence of two highly reactive acyl chloride functional groups allows it to readily undergo nucleophilic acyl substitution reactions, most notably with diamines and diols.[2] This reactivity is harnessed in step-growth polymerization to produce a variety of polymers with desirable properties such as high tensile strength, durability, and thermal resistance.[2] The most prominent application is in the interfacial polymerization with 1,6-hexamethylenediamine to form Nylon 6,10.[1]

The conversion of sebacic acid to this compound is a fundamental and widely practiced organic transformation. The most common and industrially viable method involves the reaction of sebacic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2][3] This guide will focus primarily on this methodology, while also providing a comparative overview of other potential chlorinating agents.

Synthesis of this compound: Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group of the carboxyl function with a chlorine (-Cl) atom. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a much more reactive acylating agent compared to the parent carboxylic acid.[4]

Chlorinating Agents

Several reagents can effect this transformation. The choice of agent depends on factors such as substrate sensitivity, desired purity, reaction scale, and cost.

-

Thionyl Chloride (SOCl₂) : This is the most common reagent for both laboratory and industrial synthesis of this compound.[2][3] The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[5][6]

-

Oxalyl Chloride ((COCl)₂) : Often used for smaller-scale preparations or with more sensitive substrates, oxalyl chloride is a milder and more selective reagent.[4][7] Its byproducts (CO, CO₂, HCl) are also gaseous. However, it is more expensive than thionyl chloride.[7]

-

Phosphorus Pentachloride (PCl₅) : A powerful chlorinating agent, PCl₅ reacts with carboxylic acids to form acyl chlorides.[4][6] A significant drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which can complicate purification, especially if its boiling point is close to that of the desired product.[6][8]

Reaction Mechanism with Thionyl Chloride

The reaction between sebacic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process occurs at both carboxylic acid groups on the sebacic acid molecule.

-

Nucleophilic Attack : The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[5][9]

-

Intermediate Formation : This attack leads to the formation of a reactive chlorosulfite intermediate and the expulsion of a chloride ion.[9]

-

Nucleophilic Acyl Substitution : The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[5][9]

-

Product Formation : The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The unstable chlorosulfite group decomposes, releasing gaseous sulfur dioxide and hydrogen chloride.[4][5]

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Data Presentation

Quantitative data regarding this compound and its synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Decanedioyl dichloride | [1] |

| CAS Number | 111-19-3 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂O₂ | [1][2] |

| Molecular Weight | 239.14 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [2] |

| Odor | Pungent | [1][2] |

| Density | 1.121 g/mL at 25 °C | [2] |

| Melting Point | -2.5 °C | [1][2] |

| Boiling Point | 220 °C at 75 mmHg; 171–175 °C at 15 mmHg | [2][10] |

| Solubility | Soluble in hydrocarbons and ethers | [1][3] |

| Reactivity | Hydrolyzes in water; moisture-sensitive |[1][11] |

Table 2: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or inert solvent; reflux (50-80°C)[10][12] | SO₂(g), HCl(g) | Inexpensive; gaseous byproducts simplify workup.[6][8] | May require elevated temperatures; reagent is corrosive and toxic.[8] |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM); often at 0°C to RT; DMF catalyst[7] | CO(g), CO₂(g), HCl(g) | Milder conditions; high selectivity; gaseous byproducts.[7] | More expensive; catalyst can form carcinogenic byproducts.[7] |

| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent | POCl₃(l), HCl(g) | Powerful reagent, effective for less reactive acids.[6][8] | Liquid byproduct (POCl₃) can complicate purification.[6][8] |

Table 3: Spectroscopic Data for Characterization of this compound

| Technique | Feature | Characteristic Value / Observation | Reference(s) |

|---|---|---|---|

| FTIR | C=O Stretch | Strong absorption at ~1800 cm⁻¹ | [13][14] |

| ¹H NMR | -CH₂- adjacent to C=O | Triplet at ~2.3 ppm | (General knowledge) |

| ¹³C NMR | C=O Carbonyl | Signal at ~174 ppm | (General knowledge) |

Table 4: Summary of Reported Synthesis Conditions and Yields

| Sebacic Acid | Thionyl Chloride | Temperature | Time | Purification Method | Yield | Reference |

|---|---|---|---|---|---|---|

| 150 g (0.74 mol) | 150 mL | 60 °C | Until gas evolution ceases | Reduced pressure distillation | ~79% (140 g) | [10] |

| 110 g (0.545 mol) | 100 mL (1.378 mol) | 50 °C (reflux) | 6 hours | Rotary evaporation (to remove excess SOCl₂) | Quantitative |[12] |

Experimental Protocols

This section provides a detailed, generalized protocol for the laboratory-scale synthesis of this compound from sebacic acid using thionyl chloride.

Materials and Equipment

-

Sebacic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask (appropriate size)

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Gas trap (e.g., bubbler with sodium hydroxide (B78521) solution)

-

Vacuum distillation apparatus[15]

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

Synthesis Procedure

WARNING: This procedure must be performed in a certified chemical fume hood due to the corrosive nature of thionyl chloride and the evolution of toxic HCl and SO₂ gases.[11]

-

Reaction Setup :

-

Equip a dry round-bottom flask with a magnetic stir bar.

-

Add sebacic acid (1.0 eq) to the flask.

-

In the fume hood, carefully add an excess of thionyl chloride (approx. 2.0-2.5 eq) to the flask.[1][12]

-

Attach a reflux condenser to the flask and ensure the setup is securely clamped.

-

Connect the top of the condenser to a gas trap containing a concentrated sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[12]

-

-

Reaction Execution :

-

Begin stirring the mixture.

-

Gently heat the reaction mixture to reflux (typically 50–80 °C) using a heating mantle or oil bath.[10][12]

-

Maintain the reflux for 4-6 hours. The solid sebacic acid will gradually dissolve as it is converted to the liquid this compound.[10] The reaction is complete when the evolution of gases ceases.

-

-

Work-up and Purification :

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess, unreacted thionyl chloride. This is typically achieved by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C) or, more conveniently, using a rotary evaporator.[12]

-

The crude this compound residue is then purified by vacuum distillation.[10][15] This is necessary because this compound has a high boiling point and may decompose at atmospheric pressure.[16]

-

Set up a vacuum distillation apparatus. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 171–175 °C at 15 mmHg).[10]

-

-

Product Storage :

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards :

-

Corrosive : Causes severe skin burns and serious eye damage.[11][17][18]

-

Toxicity : Fatal or toxic in contact with skin and harmful if swallowed.[17][18]

-

Reactivity : Reacts violently with water, alcohols, and bases, liberating toxic hydrogen chloride gas.[2][11]

-

Inhalation : Vapors and mists are irritating to the respiratory system.[11][19]

-

-

Required Precautions :

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a protective lab coat.[17][19]

-

Handling : Avoid all personal contact.[17] Prevent contact with water and moisture. Keep containers tightly sealed when not in use.[17]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (water, acids, bases, alcohols, oxidizing agents).[11][17][19] Store under an inert atmosphere.

-

Spill Management : In case of a spill, absorb with an inert, dry material like sand or vermiculite.[11][17] Do not use water. Collect in a sealed container for hazardous waste disposal.

-

Disposal : Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[11]

-

Conclusion

The synthesis of this compound from sebacic acid, primarily using thionyl chloride, is a robust and well-established procedure. The reaction offers high yields, and the purification is straightforward, provided appropriate techniques like vacuum distillation are employed to account for the product's high boiling point.[10][12] Success in this synthesis hinges on the careful exclusion of moisture and adherence to stringent safety protocols due to the hazardous nature of the reagents and product. The resulting high-purity this compound is a versatile intermediate, indispensable for the creation of advanced polymers and other complex molecules relevant to research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Purification [chem.rochester.edu]

- 16. How To [chem.rochester.edu]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. aldon-chem.com [aldon-chem.com]

- 19. westliberty.edu [westliberty.edu]

The Unfolding Chain: A Technical Guide to the Interfacial Polymerization of Sebacoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the reaction mechanism of sebacoyl chloride in polymerization, with a specific focus on the widely utilized interfacial polymerization technique to synthesize Nylon 6,10. This document provides an in-depth exploration of the chemical kinetics, experimental procedures, and key factors influencing the final polymer characteristics, tailored for professionals in research and development.

The Reaction Mechanism at the Interface

The synthesis of Nylon 6,10 from this compound and a diamine, typically 1,6-hexanediamine (B7767898) (hexamethylene diamine), is a classic example of a step-growth condensation polymerization.[1][2] The reaction is characterized by the formation of an amide linkage with the elimination of a small molecule, in this case, hydrogen chloride (HCl).[3] What makes this process particularly elegant and efficient is its execution at the interface of two immiscible liquid phases.[4][5]

Typically, the reaction involves an aqueous phase containing the diamine and a base (such as sodium hydroxide) and an organic phase (like hexane (B92381) or cyclohexane) in which the this compound is dissolved.[3][6] The polymerization occurs precisely at the liquid-liquid interface. The diamine, being soluble in both phases to some extent, diffuses to the interface to react with the highly reactive this compound.[7] The base in the aqueous phase plays a crucial role in neutralizing the HCl byproduct, driving the reaction forward and preventing protonation of the amine, which would render it unreactive.[3]

The newly formed polymer film at the interface acts as a barrier to further reaction.[5] However, by continuously removing this film, for instance by drawing it out as a continuous "rope," fresh monomer surfaces are exposed, allowing the polymerization to proceed until one of the reactants is depleted.[5] This "nylon rope trick" is a well-known demonstration of this process.

Quantitative Data Summary

The characteristics of the resulting Nylon 6,10 polymer, such as molecular weight, yield, and mechanical properties, are significantly influenced by various experimental parameters. The following tables summarize the expected trends based on established principles of polymerization.

Table 1: Effect of Monomer Concentration on Polymer Properties

| Concentration of this compound (mol/L) | Concentration of 1,6-Hexamethylene diamine (mol/L) | Expected Molecular Weight | Expected Yield |

| Low | Low | Lower | Lower |

| Optimal | Optimal | High | High |

| High | High | May decrease due to side reactions/precipitation | May decrease |

| High | Low | Lower (limited by diamine) | Limited by diamine |

| Low | High | Lower (limited by acid chloride) | Limited by acid chloride |

Note: Optimal concentrations are typically in the range of 0.1 to 0.5 M, where a stoichiometric balance is maintained.

Table 2: Influence of Reaction Conditions on Nylon 6,10 Tensile Strength

| Parameter | Condition | Expected Effect on Tensile Strength |

| Monomer Concentration | Optimal (stoichiometric) | Higher |

| Stirring Speed (in stirred systems) | Moderate | Higher (initially), then may decrease |

| Reaction Time | Longer | Generally higher, up to a plateau |

| Post-synthesis Drawing | Applied | Significantly Higher |

Table 3: Physical and Mechanical Properties of Nylon 6,10

| Property | Value |

| Density (g/cm³) | 1.08 |

| Tensile Strength (MPa) | 58 |

| Flexural Modulus (GPa) | 1.1 |

| Elongation at Break (%) | 300 |

| Water Absorption (%) | 0.4 |

| Melting Temperature (°C) | 230 - 280 |

[8]

Experimental Protocols

The following are detailed methodologies for the synthesis of Nylon 6,10 via unstirred and stirred interfacial polymerization.

Unstirred Interfacial Polymerization ("Nylon Rope Trick")

Materials:

-

1,6-Hexamethylene diamine

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or cyclohexane)

-

Distilled water

-

Beakers (100 mL and 250 mL)

-

Glass stirring rod

-

Forceps

Procedure:

-

Prepare the Aqueous Phase: Dissolve approximately 1.0 g of 1,6-hexamethylene diamine and 0.5 g of NaOH in 50 mL of distilled water in a 100 mL beaker. Stir until all solids are dissolved.

-

Prepare the Organic Phase: In a separate 100 mL beaker, dissolve approximately 1.0 mL of this compound in 50 mL of hexane.

-

Initiate Polymerization: Carefully and slowly pour the organic phase down the side of a 250 mL beaker containing the aqueous phase to form two distinct layers. A polymeric film will form instantly at the interface.

-

Extract the Polymer: Using forceps, grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous rope of nylon can be drawn.

-

Collect and Wash: Wind the nylon rope onto a glass rod or a spool. Wash the collected polymer thoroughly with water and then with ethanol (B145695) or acetone (B3395972) to aid in drying.

-

Drying: Allow the nylon to air-dry completely.

Stirred Interfacial Polymerization

Materials:

-

Same as for unstirred polymerization

-

High-speed mechanical stirrer

Procedure:

-

Prepare Solutions: Prepare the aqueous and organic phases as described in the unstirred method.

-

Combine and Stir: Place the aqueous phase in a beaker equipped with a high-speed mechanical stirrer.

-

Initiate Polymerization: While stirring vigorously, rapidly add the organic phase to the aqueous phase.

-

Continue Stirring: Continue stirring for 5-10 minutes. The polymer will precipitate as a fine powder or slurry.

-

Isolate the Polymer: Stop stirring and allow the polymer to settle. Decant the supernatant liquid.

-

Wash and Dry: Wash the polymer powder several times with water and then with acetone. Filter the polymer and dry it in a vacuum oven at a low temperature (e.g., 60 °C).

Conclusion

The interfacial polymerization of this compound provides a robust and versatile method for the synthesis of high-molecular-weight polyamides like Nylon 6,10. The reaction mechanism, occurring at the boundary of two immiscible phases, allows for rapid polymerization under mild conditions. Understanding the influence of key experimental parameters such as monomer concentration and reaction conditions is paramount for controlling the properties of the final polymer. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and optimize this important polymerization technique for various applications, from advanced materials to drug delivery systems.

References

- 1. Effect of Nylon-6 Concentration on the Properties of Hot Melt Adhesive Synthesized using Dimer Acid and Ethylenediamine – Material Science Research India [materialsciencejournal.org]

- 2. studylib.net [studylib.net]

- 3. terrificscience.org [terrificscience.org]

- 4. researchgate.net [researchgate.net]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. Nylon 6/10 (PA) — Polyamide 6/10 | RTP Company [rtpcompany.com]

- 7. Nycoa and Nylons 6,10 and 6,12 — NYCOA [nycoa.com]

- 8. azom.com [azom.com]

An In-depth Technical Guide to the Reactivity and Hydrolysis of Sebacoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacoyl chloride (decanedioyl dichloride) is a difunctional acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂.[1][2] It serves as a crucial monomer in the synthesis of various polymers, most notably nylon-6,10, through interfacial polymerization.[3] Its high reactivity, a hallmark of acyl chlorides, also makes it susceptible to hydrolysis, a reaction of significant importance to control in both synthetic applications and in understanding its stability and potential interactions in aqueous environments. This technical guide provides a comprehensive overview of the reactivity of this compound, with a specific focus on its hydrolysis with water, detailing the reaction mechanism, kinetics, influencing factors, and experimental protocols for its study.

Reactivity and Mechanism of Hydrolysis

The high reactivity of this compound stems from the presence of two electrophilic carbonyl carbons. The strong electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5]

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of water, which acts as a nucleophile, the lone pair of electrons on the oxygen atom attacks one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step by a water molecule or another base yields sebacic acid and hydrochloric acid as the final products.[6] The overall reaction is highly exothermic and proceeds rapidly.[7]

The reaction can be represented as:

C₁₀H₁₆Cl₂O₂(l) + 2H₂O(l) → C₁₀H₁₈O₄(aq) + 2HCl(aq)[3]

Due to its bifunctional nature, the hydrolysis can occur in a stepwise manner, with the formation of an intermediate, 10-chloro-10-oxodecanoic acid. However, given the high reactivity of the acyl chloride group, the hydrolysis of the second group is also expected to be rapid.

Kinetics of Hydrolysis

The hydrolysis of acyl chlorides, including this compound, typically follows pseudo-first-order kinetics when the reaction is carried out in a large excess of water. Under these conditions, the concentration of water remains effectively constant throughout the reaction, and the rate of hydrolysis is dependent only on the concentration of the acyl chloride.

The rate law can be expressed as:

Rate = k_obs [this compound]

where k_obs is the observed pseudo-first-order rate constant.

Data Presentation

The following tables summarize the estimated quantitative data for the hydrolysis of this compound. Disclaimer: This data is estimated based on the known reactivity of other aliphatic diacyl chlorides and general principles of chemical kinetics, as direct experimental data for this compound is scarce in the public domain.

Table 1: Estimated Pseudo-First-Order Rate Constants (k_obs) for this compound Hydrolysis at Different Temperatures (at neutral pH)

| Temperature (°C) | Temperature (K) | Estimated k_obs (s⁻¹) | Estimated Half-life (t₁/₂) (s) |

| 10 | 283.15 | 0.015 | 46.2 |

| 25 | 298.15 | 0.045 | 15.4 |

| 40 | 313.15 | 0.120 | 5.8 |

Table 2: Estimated Effect of pH on the Hydrolysis Rate of this compound at 25°C

| pH | Condition | Estimated Relative Rate |

| < 7 | Acidic | Base rate |

| 7 | Neutral | Base rate |

| > 7 | Basic | Significantly Increased |

Note: In basic conditions, the hydrolysis is significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻).

Table 3: Estimated Arrhenius Parameters for this compound Hydrolysis

| Parameter | Estimated Value |

| Activation Energy (Ea) | 50 - 60 kJ/mol |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹² s⁻¹ |

Factors Influencing Hydrolysis

Several factors can significantly influence the rate of this compound hydrolysis:

-

Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. The relationship between the rate constant and temperature can be described by the Arrhenius equation.

-

pH: The hydrolysis of this compound is catalyzed by both acid and base, though the effect is much more pronounced under basic conditions. In alkaline solutions, the hydroxide ion, a much stronger nucleophile than water, rapidly attacks the carbonyl carbon, leading to a dramatic increase in the reaction rate.

-

Solvent: The polarity of the solvent can influence the rate of hydrolysis. In biphasic systems, where this compound is dissolved in an organic solvent and comes into contact with an aqueous phase, the rate of hydrolysis will also depend on the interfacial area and mass transfer between the phases.

Experimental Protocols

The rapid nature of this compound hydrolysis necessitates the use of techniques suitable for monitoring fast reactions. The conductometric method is a highly effective approach, as the reaction produces hydrochloric acid, leading to a measurable increase in the conductivity of the solution.

Detailed Methodology for Conductometric Analysis of this compound Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous or aqueous-organic solvent system.

Apparatus:

-

Conductivity meter with a dipping-type conductivity cell

-

Jacketed reaction vessel

-

Constant temperature water bath

-

Magnetic stirrer and stir bar

-

Micropipette or syringe for rapid injection

-

Data logging software (optional, but recommended)

-

Standard laboratory glassware (beakers, volumetric flasks, etc.)

Reagents:

-

This compound (high purity)

-

Anhydrous acetone (B3395972) or another suitable organic solvent (e.g., dioxane)

-

Deionized water

-

Potassium chloride (for conductivity cell calibration)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M). Handle this compound in a fume hood due to its corrosive and moisture-sensitive nature.

-

Prepare the aqueous reaction medium. This can be pure deionized water or a mixture of water and an organic solvent (e.g., 50:50 acetone-water) to ensure miscibility if required.

-

-

Instrument Setup and Calibration:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Set up the jacketed reaction vessel connected to the constant temperature water bath and allow the system to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

-

Reaction Monitoring:

-

Place a known volume of the aqueous reaction medium into the reaction vessel and begin stirring.

-

Immerse the conductivity cell into the solution and record the initial conductivity (σ₀) once it has stabilized.

-

Rapidly inject a small, known volume of the this compound stock solution into the stirred reaction medium and simultaneously start a timer or the data logging software. The final concentration of this compound should be low enough to ensure pseudo-first-order conditions.

-

Record the conductivity (σt) at regular time intervals until the reading becomes constant, indicating the completion of the reaction. This final conductivity is σ∞.

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined from the Guggenheim method or by plotting ln(σ∞ - σt) against time (t).

-

The relationship is given by the equation: ln(σ∞ - σt) = -k_obs * t + ln(σ∞ - σ₀)

-

A plot of ln(σ∞ - σt) versus time should yield a straight line with a slope of -k_obs.

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]

- 3. srd.nist.gov [srd.nist.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of sebacoyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of Sebacoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to its utility as a monomer in polymerization reactions, particularly in the synthesis of nylon and other polymers, and as a reagent in the preparation of various organic compounds, a thorough understanding of its solubility is critical for reaction optimization, solvent selection, and process design.

Core Concepts

This compound (decanedioyl dichloride) is a di-acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂. Its physical state is a colorless to pale yellow liquid with a pungent odor. A key characteristic of this compound is its high reactivity, particularly its sensitivity to moisture. It readily hydrolyzes in the presence of water to form sebacic acid and hydrochloric acid. This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres in experimental setups.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its long aliphatic chain and two acyl chloride functional groups, exhibits a degree of polarity but is also significantly nonpolar. This dual nature influences its solubility in a range of organic solvents.

Qualitative and Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Water | H₂O | Polar Protic | 0.41 g/L (25 °C)[1] | Reacts violently with water, hydrolyzing to sebacic acid and HCl.[1][2][3][4][5] The low reported solubility is likely a measure of the rate of dissolution before significant decomposition. |

| Hydrocarbons | Varies | Nonpolar | Soluble/Miscible[2][3][4][5] | This class includes solvents like hexane (B92381) and toluene. |

| Ethers | R-O-R' | Polar Aprotic | Soluble/Miscible[2][3][4][5] | This class includes solvents like diethyl ether and tetrahydrofuran (B95107) (THF). |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Based on general solubility principles for acyl chlorides and common use in reactions involving this compound. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Similar to dichloromethane, it is a common solvent for acyl chlorides. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[6] | A safety data sheet for a this compound solution in hexane notes solubility in acetone.[6] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its moderate polarity. |

| Hexane | C₆H₁₄ | Nonpolar | Soluble/Miscible[7] | A common solvent for demonstrating the nylon rope trick with this compound.[7] |

| Toluene | C₇H₈ | Nonpolar | Soluble/Miscible | As an aromatic hydrocarbon, it is expected to readily dissolve this compound. |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] | Specifically mentioned as a suitable solvent.[1] |

Experimental Protocol for a More In-depth Study

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This procedure is designed to account for the reactive and moisture-sensitive nature of this compound.

Objective: To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, THF, hexane)

-

Drying agent for solvent (e.g., molecular sieves)

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

Analytical balance

-

Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrument for quantification.

Methodology:

-

Solvent Preparation: Ensure the solvent is rigorously dried before use. This can be achieved by refluxing over an appropriate drying agent followed by distillation, or by passing it through a column of activated molecular sieves. The water content of the solvent should be verified to be minimal (e.g., < 50 ppm) using Karl Fischer titration.

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox), add an excess amount of this compound to a pre-weighed, dry glass vial containing a magnetic stir bar.

-

Record the initial mass of this compound added.

-

Add a known volume or mass of the anhydrous solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Analysis:

-

After the equilibration period, stop the stirring and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles. This step should be performed while maintaining the inert atmosphere to the extent possible.

-

Immediately transfer the collected sample into a pre-weighed vial containing a known amount of a quenching agent (e.g., a primary amine or alcohol) to derivatize the reactive this compound into a stable compound for analysis. This prevents degradation during the analytical process.

-

Determine the mass of the collected sample.

-

Analyze the derivatized sample using a calibrated analytical technique such as GC-MS to determine the concentration of the this compound derivative.

-

-

Data Calculation:

-

From the concentration of the derivative, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The reaction of this compound with water is vigorous and produces HCl gas. All glassware and solvents must be scrupulously dry.

-

Work under an inert atmosphere to prevent hydrolysis of the this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Solvent Selection Pathway

The choice of solvent is critical for any application involving this compound. The following diagram provides a logical pathway for selecting an appropriate solvent.

Caption: Decision pathway for selecting a suitable solvent for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 111-19-3 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 92%, technical | Fisher Scientific [fishersci.ca]

- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Fundamental Research Applications of Sebacoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive diacyl chloride that serves as a fundamental building block in polymer chemistry and materials science. Its ten-carbon aliphatic chain and terminal acyl chloride groups enable its participation in a variety of polymerization reactions, leading to the synthesis of a diverse range of polymers with tunable properties. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on the synthesis of polyamides and polyesters, its use in microencapsulation for drug delivery, and the characterization of the resulting materials.

Polymer Synthesis via Interfacial Polycondensation

One of the most well-known applications of this compound is in the synthesis of polyamides, most notably Nylon 6,10, through a process called interfacial polycondensation.[1] This rapid and efficient polymerization method occurs at the interface of two immiscible liquids.

Synthesis of Polyamides: The Nylon Rope Trick

The classic "nylon rope trick" is a powerful demonstration of step-growth polymerization.[2] In this reaction, a solution of this compound in an organic solvent is carefully layered on top of an aqueous solution of a diamine, typically hexamethylenediamine (B150038). The polyamide, Nylon 6,10, forms instantaneously at the interface and can be continuously drawn out as a "rope".[2]

Experimental Protocol: Synthesis of Nylon 6,10

Materials:

-

Hexamethylenediamine (1,6-diaminohexane)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or other suitable organic solvent like cyclohexane)

-

Distilled water

-

Beakers

-

Glass stirring rod

-

Forceps

Procedure:

-

Aqueous Phase Preparation: Prepare a solution of 0.40 M hexamethylenediamine in water. To neutralize the HCl byproduct of the reaction, sodium hydroxide can be added to this solution.[2]

-

Organic Phase Preparation: Prepare a 0.15 M solution of this compound in cyclohexane.[2]

-

Interfacial Polymerization: Carefully pour the this compound solution on top of the hexamethylenediamine solution in a beaker, minimizing mixing of the two layers.

-

Polymer Formation and Extraction: A film of Nylon 6,10 will form at the interface of the two solutions. Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous rope of nylon can be drawn out and wound onto a glass rod.

-

Washing and Drying: The synthesized nylon rope should be washed thoroughly with water to remove any unreacted monomers and byproducts, and then allowed to air dry.

Synthesis of Polyesters

This compound is also a key reagent in the synthesis of a variety of polyesters. These reactions typically involve the condensation of this compound with diols. The resulting poly(alkylene sebacate)s are often biodegradable and have properties that make them suitable for biomedical applications.[3]

Experimental Protocol: Synthesis of Poly(butylene sebacate) (PBSe)

Materials:

-

This compound

-

Pyridine (B92270) (or other suitable acid scavenger)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Nitrogen gas supply

-

Reaction flask with a condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 1,4-butanediol and pyridine in anhydrous toluene.

-

Monomer Addition: Slowly add a solution of this compound in anhydrous toluene to the reaction mixture with vigorous stirring.

-

Polycondensation: Heat the reaction mixture to reflux and maintain for several hours to ensure complete polymerization.

-

Polymer Isolation: After cooling, the polymer can be precipitated by pouring the reaction mixture into a non-solvent such as cold methanol (B129727).

-

Purification and Drying: The precipitated polymer is then filtered, washed with methanol to remove unreacted monomers and byproducts, and dried in a vacuum oven.

Quantitative Data on Polymer Properties

The properties of polymers synthesized from this compound are highly dependent on the reaction conditions and the co-monomers used. The following tables summarize some key quantitative data from the literature.

| Co-monomer | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Hexamethylenediamine | Nylon 6,10 | ~40-60 °C | ~220-227 °C | 58 | 300 | [4] |

| 1,4-Butanediol | Poly(butylene sebacate) (PBSe) | -15 to -27 °C | 49-52 °C | - | - | [5] |

| Xylitol and 1,4-Butanediol | Poly(xylitol sebacate-co-butylene sebacate) | - | - | 0.93 ± 0.25 | 306 ± 64 | [6] |

Table 1: Thermal and Mechanical Properties of this compound-Based Polymers.

| Polymer | Degradation Temperature (Td, 5% weight loss) | Crystallization Temperature (Tc) | Reference |

| Poly(hexamethylene 2,5-furandicarboxylate-co-sebacate) (30% sebacate) | ~350 °C | 51.8 °C | [3] |

| Poly(butylene sebacate-co-terephthalate) | >340 °C | Varies with co-monomer ratio | [7] |

| Nylon 6,6 (for comparison) | ~400 °C | - | [8] |

Table 2: Thermal Stability and Crystallization Behavior.

Microencapsulation for Drug Delivery

Interfacial polymerization using this compound is a versatile technique for creating microcapsules to encapsulate active pharmaceutical ingredients (APIs) for controlled drug delivery.[9] The polymer shell forms at the interface of an emulsion, entrapping the drug within the core.

Experimental Protocol: Microencapsulation of a Model Drug (e.g., Ibuprofen)

Materials:

-

This compound

-

Hexamethylenediamine

-

Poly(vinyl alcohol) (PVA) as a stabilizer

-

Organic solvent (e.g., cyclohexane)

-

Distilled water

-

Homogenizer or high-speed stirrer

Procedure:

-

Organic Phase Preparation: Dissolve ibuprofen and this compound in the organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

-

Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

-

Polymerization: Add an aqueous solution of hexamethylenediamine to the emulsion with continuous stirring. The polyamide shell will form at the surface of the oil droplets.

-

Curing: Allow the reaction to proceed for a few hours to ensure complete polymerization of the microcapsule walls.

-

Washing and Collection: The microcapsules are then collected by filtration or centrifugation, washed repeatedly with water and a suitable solvent (e.g., ethanol) to remove unreacted materials and the stabilizer, and finally dried.

Mandatory Visualizations

Signaling Pathway: Doxorubicin's Mechanism of Action in Cancer Cells

Doxorubicin is a widely used chemotherapeutic agent that is a candidate for encapsulation in polymer-based delivery systems to enhance its efficacy and reduce side effects.[10] One of its primary mechanisms of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Caption: Doxorubicin's mechanism of action in cancer cells.

Experimental Workflow: Synthesis and Characterization of Polyesters

The synthesis and characterization of polyesters from this compound follow a logical workflow to ensure the desired material properties are achieved.

Caption: Experimental workflow for polyester (B1180765) synthesis and characterization.

Conclusion

This compound remains a cornerstone monomer in fundamental and applied polymer research. Its versatility in forming robust polyamides and functional polyesters, coupled with its utility in advanced applications like drug delivery microencapsulation, ensures its continued importance in the development of new materials. The ability to precisely tune the properties of the resulting polymers through the selection of co-monomers and reaction conditions makes this compound an invaluable tool for researchers and scientists across multiple disciplines. This guide provides a foundational understanding of its key applications and methodologies, serving as a starting point for further innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nylon rope trick - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. azom.com [azom.com]

- 5. Bio-Based Poly(lactic acid)/Poly(butylene sebacate) Blends with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Analysis of Polyamide 66 Gears with Added Recycle - TA Instruments [tainstruments.com]

- 9. web.usm.my [web.usm.my]

- 10. Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PMC [pmc.ncbi.nlm.nih.gov]

Sebacoyl Chloride: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, toxicity, and safety precautions for sebacoyl chloride. The following sections detail the hazardous properties of this chemical, exposure controls, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. All quantitative data has been summarized for clarity, and key procedures are visualized to facilitate understanding and adherence to safety protocols.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4][5] |

| Acute Toxicity, Dermal | Category 1 / 2 / 3 | H310/H311: Fatal/Toxic in contact with skin[1][3][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4] |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals[2] |

Note: The dermal toxicity category varies slightly between different suppliers, but all indicate significant danger.

Toxicological Data

Understanding the quantitative toxicological data is crucial for risk assessment in any experimental or manufacturing setting.

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 400 mg/kg | [2][6][7] |

| Oral | Mouse | LD50 | >1600 mg/kg | [6][7] |

| Dermal | Guinea Pig | LD50 | 50 µL/kg | [6][7] |

| Dermal | Rabbit | LD50 | 56 mg/kg | [8] |

| Eye Irritation | Rabbit | Draize Test | 45 µL | Severe Irritant[6][7] |

Experimental Protocols and Handling

Adherence to strict protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following diagram outlines the correct donning and doffing procedure for PPE.

Caption: PPE Donning and Doffing Workflow.

Methodology for PPE Selection:

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[2]

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]

-

Body Protection: A complete suit protecting against chemicals is required.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[6]

Chemical Storage and Incompatibilities

Proper storage is critical to prevent hazardous reactions.

Table 3: Storage and Incompatibility

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2] Moisture sensitive; store under an inert gas like nitrogen is recommended.[6] |

| Incompatible Materials | Water, moist air, strong bases, alcohols, strong oxidizing agents, and metals.[6][9] |

| Hazardous Decomposition Products | Reacts with water to release toxic and corrosive hydrogen chloride gas.[6] Thermal decomposition may produce carbon monoxide and carbon dioxide.[6] |

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

The following flowchart details the initial response to various exposure routes.

Caption: First Aid Response to Exposure.

Experimental Protocol for First Aid:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound.

Caption: Accidental Spill Response Workflow.

Methodology for Spill Cleanup:

-

Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2]

-